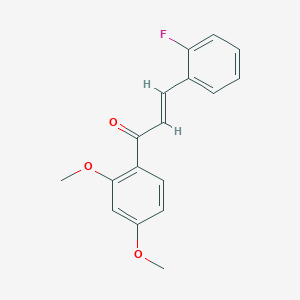

(2E)-1-(2,4-dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one

Description

Properties

IUPAC Name |

(E)-1-(2,4-dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15FO3/c1-20-13-8-9-14(17(11-13)21-2)16(19)10-7-12-5-3-4-6-15(12)18/h3-11H,1-2H3/b10-7+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDEGWQCQTFQKBQ-JXMROGBWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2F)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2E)-1-(2,4-dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one , commonly referred to as a chalcone, is a member of a class of compounds known for their diverse biological activities. Chalcones are characterized by their α,β-unsaturated carbonyl structure, which is pivotal in mediating various pharmacological effects. This article reviews the biological activity of this specific chalcone derivative, focusing on its anticancer properties and other therapeutic potentials.

- Molecular Formula : C17H15F O3

- Molecular Weight : 286.298 g/mol

- CAS Number : 394-26-3

- Structure : The compound features a dimethoxy-substituted phenyl ring and a fluorophenyl moiety, contributing to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of chalcone derivatives, including this compound. The following table summarizes key findings regarding its antiproliferative effects:

- Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and disruption of mitochondrial membrane potential. This is evidenced by an increase in the Bax/Bcl-xL ratio and cytochrome c release into the cytosol, leading to caspase 3/7 activation .

- Cell Cycle Arrest : Studies indicate that this compound causes cell cycle arrest at the G2/M phase by modulating the expression and phosphorylation of key regulatory proteins such as cyclin B1 and p21 .

- Inhibition of Key Signaling Pathways : The compound affects several signaling pathways involved in cell survival and proliferation, including MAPK pathways (Erk1/2, p38, JNK). The activation of these pathways can lead to either pro-apoptotic or anti-apoptotic outcomes depending on the cellular context .

Case Study 1: Antiproliferative Effects on Melanoma Cells

In a study examining various chalcone derivatives, this compound exhibited significant antiproliferative effects against A2058 melanoma cells with an IC50 value of 10.5 µM. The mechanism was linked to apoptosis induction and cell cycle arrest at G2/M phase .

Case Study 2: Prostate Cancer Cell Line Analysis

Another investigation focused on its effects on PC3 prostate cancer cells, where it demonstrated an IC50 value of 15 µM. The study revealed that the compound induced cell cycle arrest and altered expression levels of cyclin-dependent kinases, which are crucial for cell cycle progression .

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. The enone functionality allows for Michael addition reactions with nucleophiles, which may lead to the inhibition of cancer cell proliferation. Studies have suggested that derivatives of this compound can induce apoptosis in various cancer cell lines, making it a candidate for further development as an anticancer agent.

Case Study: Anticancer Effects

In a study published in the Journal of Medicinal Chemistry, derivatives of similar compounds were shown to inhibit tumor growth in vivo by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .

Antimicrobial Properties

The compound's structural characteristics suggest potential antimicrobial activity. The presence of electron-withdrawing groups like fluorine enhances its ability to interact with microbial enzymes or receptors, potentially leading to inhibition of bacterial growth.

Case Study: Antimicrobial Efficacy

A study focusing on the antimicrobial properties of related compounds found that they exhibited significant inhibitory effects against Gram-positive bacteria such as Staphylococcus aureus. This suggests that (2E)-1-(2,4-dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one could be explored for developing new antibiotics .

Enzyme Inhibition

The compound may act as an enzyme inhibitor due to its ability to form stable complexes with active sites of various enzymes. This characteristic is particularly valuable in drug design where enzyme modulation is a therapeutic strategy.

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in cancer cells | |

| Antimicrobial | Effective against specific bacteria | |

| Enzyme Inhibition | Inhibits target enzyme activity |

Hirshfeld Surface Analysis

The Hirshfeld surface analysis of this compound reveals important insights into molecular interactions. This analysis helps in understanding how the molecule interacts with biological targets at a molecular level through hydrogen bonding and π-π stacking interactions.

Computational Studies

Computational studies using density functional theory (DFT) have been employed to predict the electronic properties and reactivity patterns of this compound. Such studies are crucial for rational drug design as they provide insights into how modifications to the structure may enhance biological activity.

Comparison with Similar Compounds

Structural and Electronic Comparisons

Chalcones with analogous skeletons but varying substituents exhibit distinct structural and electronic profiles:

Key Observations :

- The target compound’s C=C bond length (1.338 Å) aligns with chalcones bearing electron-withdrawing substituents (e.g., Cl, F), which shorten the double bond due to increased conjugation .

- Methoxy groups enhance π-π stacking interactions, while fluorine participates in weak C–H···F bonds, affecting crystal packing .

Key Observations :

- Methoxy groups enhance antimalarial activity by enabling electrostatic interactions (e.g., amino groups in ).

- Fluorine substituents improve antimicrobial activity by increasing lipophilicity and membrane penetration. The 2-fluorophenyl group in the target compound may offer steric advantages over 4-fluorophenyl analogues .

Key Observations :

- The target compound’s moderate LogP (3.2) suggests balanced absorption and excretion, though in vivo studies are needed.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for confirming the molecular structure of (2E)-1-(2,4-dimethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one?

- Methodology :

- X-ray diffraction (XRD) provides unambiguous confirmation of molecular geometry, bond lengths, and angles. For example, single-crystal XRD analysis resolves the E-configuration of the α,β-unsaturated ketone moiety .

- FT-IR identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹, C-F stretch at ~1200 cm⁻¹) .

- NMR (¹H and ¹³C) verifies substituent positions and stereochemistry. Coupling constants (J ≈ 15–16 Hz for trans-alkene protons) confirm the E-configuration .

- DFT calculations (e.g., B3LYP/6-311++G(d,p)) validate experimental data by simulating optimized geometries and vibrational frequencies .

Q. What is the synthetic pathway for this compound, and how can reaction conditions be optimized?

- Methodology :

- Synthesized via Claisen-Schmidt condensation between 2,4-dimethoxyacetophenone and 2-fluorobenzaldehyde under basic conditions (e.g., NaOH/ethanol) .

- Optimization strategies:

- Use microwave-assisted synthesis to reduce reaction time and improve yield.

- Adjust molar ratios (e.g., 1:1.2 ketone:aldehyde) and temperature (60–80°C) to minimize side products.

- Catalytic amounts of ionic liquids (e.g., [BMIM]BF₄) enhance reaction efficiency .

Advanced Research Questions

Q. How do experimental XRD crystal structures compare with DFT-calculated geometries for this compound?

- Methodology :

- Compare bond lengths (e.g., C=O: 1.22 Å experimentally vs. 1.24 Å theoretically) and dihedral angles between aromatic rings. Discrepancies ≤0.02 Å and ≤2° indicate strong agreement .

- Use Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, π-π stacking) observed in XRD but not captured by gas-phase DFT .

Q. What methodological approaches are used to analyze the nonlinear optical (NLO) properties of this chalcone derivative?

- Methodology :

- Hyper-Rayleigh scattering (HRS) measures second-harmonic generation (SHG) efficiency.

- Z-scan technique quantifies third-order nonlinear susceptibility (χ³).

- DFT-derived hyperpolarizability (β) values correlate with experimental SHG data, with β ≈ 10⁻³⁰ esu suggesting potential NLO applications .

Q. How can discrepancies between theoretical and experimental spectroscopic data (e.g., NMR, FT-IR) be resolved?

- Methodology :

- Solvent effects : Include polarizable continuum models (PCM) in DFT simulations to account for solvent-induced shifts in NMR/IR .

- Vibrational mode assignments : Use potential energy distribution (PED) analysis to resolve overlapping FT-IR peaks (e.g., C=O vs. C=C stretches) .

- Dynamic NMR at variable temperatures can address conformational exchange broadening in ¹H spectra .

Q. What strategies are recommended for evaluating the antimicrobial activity of this compound against resistant pathogens?

- Methodology :

- Minimum inhibitory concentration (MIC) assays using broth microdilution (CLSI guidelines) .

- Time-kill kinetics assess bactericidal vs. bacteriostatic effects.

- Synergy studies with standard antibiotics (e.g., checkerboard assay) to identify combinatorial effects .

- Mechanistic studies : Probe membrane disruption via propidium iodide uptake or efflux pump inhibition assays .

Q. What intermolecular interactions stabilize the crystal packing of this compound, and how do they influence its physicochemical properties?

- Methodology :

- XRD reveals C–H···O hydrogen bonds (2.5–3.0 Å) and π-π interactions (3.8–4.2 Å) between fluorophenyl and dimethoxyphenyl rings .

- These interactions enhance thermal stability (Tₘ > 150°C) and solubility in polar aprotic solvents (e.g., DMSO) .

- Hirshfeld surface analysis quantifies interaction contributions: ~60% H-bonding, ~25% van der Waals .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the antimicrobial efficacy of structurally similar chalcone derivatives?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.